3,4-Difluoro U-49900 hydrochloride

説明

特性

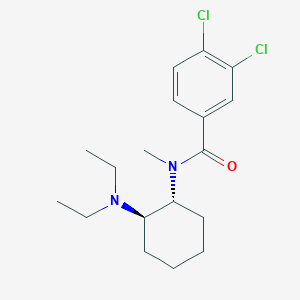

IUPAC Name |

3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXACJBKFKCCIOR-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601342695 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-76-4 | |

| Record name | rel-3,4-Dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601342695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-49900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQV9XB7KFI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Landscape of a Novel Synthetic Opioid: A Technical Guide to 3,4-Difluoro U-49900 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid. As a structural analog of U-47700 and U-49900, this compound is of significant interest to the forensic and pharmacological research communities. This document outlines its chemical identity, physicochemical properties, and provides hypothetical experimental protocols for its characterization based on established methods for similar analogs. Additionally, a representative opioid receptor signaling pathway is illustrated to provide context for its presumed mechanism of action. Due to the limited availability of specific experimental data for 3,4-Difluoro U-49900 hydrochloride, this guide leverages information from its closely related dichloro-analog, U-49900, and the related compound, 3,4-Difluoro-U-47700.

Chemical and Physical Properties

3,4-Difluoro U-49900 hydrochloride is a synthetic compound classified as a utopioid. Its core structure consists of a difluorinated benzamide moiety linked to a diethylaminocyclohexyl group. The hydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value |

| Formal Name | trans-3,4-difluoro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride |

| CAS Number | 2743078-88-6 |

| Molecular Formula | C₁₈H₂₆F₂N₂O • HCl |

| Formula Weight | 360.9 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility (DMF) | 20 mg/ml |

| Solubility (DMSO) | 20 mg/ml |

| Solubility (Ethanol) | 20 mg/ml |

| Solubility (PBS, pH 7.2) | 1 mg/ml |

| SMILES | FC1=C(C=CC(C(N(C)[C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl |

| InChI | InChI=1S/C18H26F2N2O.ClH/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13;/h10-12,16-17H,4-9H2,1-3H3;1H/t16-,17-;/m1./s1 |

Hypothetical Experimental Protocols for Characterization

Due to the lack of published, specific experimental data for 3,4-Difluoro U-49900 hydrochloride, the following protocols are adapted from methodologies used for the characterization of its analogs, U-49900 and 3,4-Difluoro-U-47700.[1][2] These serve as a guide for researchers aiming to analyze this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology used for the analysis of 3,4-Difluoro-U-47700.[1]

-

Sample Preparation: Dilute the crystalline solid in methanol to a suitable concentration.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar.

-

Carrier Gas: Helium with a constant flow rate.

-

Injection Port Temperature: 265 °C.

-

Oven Program: Start at 50°C, then ramp to 340°C.

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general approach for the structural elucidation of organic molecules and is informed by the characterization of U-49900.

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: To determine the proton environment in the molecule.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and fully elucidate the structure.

-

-

Referencing: Use tetramethylsilane (TMS) as an internal standard.

Presumed Mechanism of Action: Opioid Receptor Signaling

As a presumed opioid agonist, 3,4-Difluoro U-49900 hydrochloride is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway for µ-opioid receptor activation.

Caption: Generalized µ-opioid receptor signaling pathway.

Conclusion

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid with a chemical structure that warrants further investigation by the scientific community. This guide provides foundational information on its chemical and physical properties. While specific experimental data remains scarce, the provided hypothetical protocols, based on established methods for its analogs, offer a starting point for its analytical characterization. The illustrated signaling pathway provides a framework for understanding its potential pharmacological effects. Further research is necessary to fully elucidate the synthesis, pharmacology, and toxicology of this compound.

References

Pharmacological Profile of 3,4-Difluoro U-49900 Hydrochloride: A Technical Guide

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided is for research purposes only. 3,4-Difluoro U-49900 hydrochloride is a designer opioid and its pharmacological and toxicological properties are not well-characterized.

Introduction

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid that is structurally related to U-49900 and the more extensively studied U-47700. U-47700 was developed by the Upjohn company in the 1970s and is a potent and selective µ-opioid receptor agonist.[1][2] U-49900 is the diethyl analog of U-47700.[3] Due to the chemical similarity, it is presumed that 3,4-Difluoro U-49900 hydrochloride also acts as a µ-opioid receptor agonist. However, a comprehensive pharmacological profile for this specific compound is not available in published scientific literature. This guide aims to provide an inferred pharmacological profile based on the known properties of its analogs, along with detailed experimental protocols for its characterization.

Inferred Pharmacological Profile

Based on the structure-activity relationships of related compounds, it is hypothesized that 3,4-Difluoro U-49900 hydrochloride is a µ-opioid receptor agonist. However, studies on a similar analog, 3,4-difluoro-U-47700, have shown that difluorination drastically decreases potency. In a cAMP assay, 3,4-difluoro-U-47700 showed no detectable µ-opioid receptor activity at a concentration of 1 µM. This suggests that 3,4-Difluoro U-49900 hydrochloride is likely to be significantly less potent than U-49900 and U-47700.

Anecdotal reports from users of U-49900 suggest that it has little to no euphoric or analgesic effects, even at high doses, and requires much higher doses for any perceived bioactivity compared to U-47700.[4]

Quantitative Data on Related Compounds

Due to the lack of specific data for 3,4-Difluoro U-49900 hydrochloride, the following table summarizes the available quantitative data for its parent compounds, U-47700 and U-49900, to provide a comparative context.

| Compound | Parameter | Value | Receptor/System |

| U-47700 | Ki (Binding Affinity) | 11.1 nM | Rat Brain µ-Opioid Receptor |

| ED50 (Analgesic Potency) | 0.2 mg/kg | Mouse Tail Flick Test | |

| Potency vs. Morphine | ~7.5 - 10 times more potent | Animal Models | |

| U-49900 | Metabolism (in vitro) | Primary metabolite: N-Desethyl-U-49900 | Human Liver Microsomes |

| Metabolism (in vivo) | Most abundant metabolite: N,N-didesethyl-N-desmethyl-U-49900 | Human Urine Specimen |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to fully characterize the pharmacological profile of 3,4-Difluoro U-49900 hydrochloride.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a radiolabeled µ-opioid agonist).

-

Test compound (3,4-Difluoro U-49900 hydrochloride).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay for Functional Activity (Efficacy and Potency)

This functional assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound.

-

GDP (Guanosine diphosphate).

-

Unlabeled GTPγS (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound or buffer. Pre-incubate at 30°C for 15 minutes.[4]

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes with gentle shaking.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.

-

Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve.

-

In Vivo Analgesic Activity (Mouse Tail-Flick Test)

This assay assesses the analgesic properties of the test compound in a living organism.

-

Materials:

-

Male CD-1 or Swiss Webster mice.

-

Tail-flick analgesia meter.

-

Test compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

-

Procedure:

-

Acclimate the mice to the testing environment and restraining device.

-

Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[6]

-

Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

-

Calculate the maximum possible effect (%MPE) for each animal at each time point.

-

Construct a dose-response curve to determine the ED₅₀ value (the dose that produces a 50% analgesic effect).

-

Visualizations

Signaling Pathway

The following diagram illustrates the presumed signaling pathway of a µ-opioid receptor agonist like 3,4-Difluoro U-49900 hydrochloride.

Caption: Presumed µ-opioid receptor signaling cascade initiated by an agonist.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the pharmacological characterization of a novel synthetic opioid.

Caption: Workflow for pharmacological characterization of a novel opioid.

References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market [mdpi.com]

- 2. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Tail flick test - Wikipedia [en.wikipedia.org]

"in vitro metabolism of 3,4-Difluoro U-49900 hydrochloride"

An In-Depth Technical Guide to the In Vitro Metabolism of 3,4-Difluoro U-49900 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic opioid 3,4-Difluoro U-49900 hydrochloride. The document outlines the primary metabolic pathways, identifies the key metabolites observed in human liver microsome (HLM) studies, and presents a detailed experimental protocol for conducting such an analysis. All quantitative data from the cited literature is summarized, and the metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of novel psychoactive substances.

Introduction

3,4-Difluoro U-49900 is a structural analog of the synthetic opioid U-47700.[1] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological samples. In vitro metabolism studies using human liver microsomes (HLMs) are a standard approach for identifying the primary routes of biotransformation for new chemical entities.[2][3] HLMs are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[4]

This guide focuses on the findings from in vitro studies that have elucidated the metabolic profile of 3,4-Difluoro U-49900.

Metabolic Profile of 3,4-Difluoro U-49900

The in vitro metabolism of 3,4-Difluoro U-49900 has been investigated using human liver microsomes.[5][6] These studies have identified several metabolites, indicating that the compound undergoes significant biotransformation.

Identified Metabolites

The primary metabolic transformations observed for 3,4-Difluoro U-49900 involve N-dealkylation and hydroxylation.[7] A study by Krotulski et al. is the seminal work in this area, identifying five key metabolites in vitro.[5] The primary metabolite identified in these microsomal incubations was N-Desethyl-U-49900.[5][7][8] Interestingly, in a corresponding in vivo urine specimen, N,N-didesethyl-N-desmethyl-U-49900 was found to be the most abundant metabolite, highlighting potential differences between in vitro and in vivo metabolic profiles.[5][8]

Similarities in the metabolic pathways of U-49900 and its analog U-47700 have been noted, including the formation of a common metabolite.[5][7]

Data Presentation: Summary of Identified Metabolites

The following table summarizes the metabolites of 3,4-Difluoro U-49900 identified in in vitro human liver microsome studies.

| Metabolite Name | Metabolic Reaction | Abundance in vitro (HLMs) |

| N-Desethyl-U-49900 | N-Deethylation | Primary metabolite[5][7][8] |

| N,N-Didesethyl-U-49900 | Di-N-deethylation | Identified[7] |

| N-Desethyl-hydroxyl-U-49900 | N-Deethylation and Hydroxylation | Identified[7] |

| N-Desethyl-N-desmethyl-U-49900 | N-Deethylation and N-Demethylation | Identified[7] |

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolism study of 3,4-Difluoro U-49900 using human liver microsomes, based on established protocols.[2][3][9][10]

Materials and Reagents

-

3,4-Difluoro U-49900 hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

Microsomal Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add 3,4-Difluoro U-49900 hydrochloride (typically dissolved in a small amount of organic solvent like DMSO or methanol, with the final solvent concentration kept low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study enzyme kinetics but is often in the range of 1-10 µM for initial screening.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis.

Analytical Methodology

The analysis of the incubation samples is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) mass spectrometer, coupled with a liquid chromatography system is used for the separation and detection of the parent compound and its metabolites.[5]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry Analysis: The mass spectrometer is operated in a data-dependent acquisition mode to collect both full-scan MS data and fragmentation (MS/MS) data for the detected ions. This allows for the identification of metabolites based on their accurate mass and fragmentation patterns.

-

Data Processing: Specialized software is used to process the acquired data to identify potential metabolites by searching for predicted biotransformations (e.g., demethylation, deethylation, hydroxylation) and comparing the fragmentation patterns of the metabolites with that of the parent compound.[5]

Visualizations

Metabolic Pathway of 3,4-Difluoro U-49900

Caption: Proposed metabolic pathway of 3,4-Difluoro U-49900 in vitro.

Experimental Workflow for In Vitro Metabolism Study

Caption: Experimental workflow for in vitro metabolism analysis.

Discussion

The available data indicates that 3,4-Difluoro U-49900 is metabolized in vitro primarily through N-dealkylation. The identification of multiple metabolites suggests that it is a substrate for hepatic enzymes. The discrepancy between the primary in vitro metabolite and the most abundant metabolite in the single reported in vivo urine sample suggests that further biotransformations or different clearance mechanisms may be significant in vivo.

For drug development professionals, these findings are critical. The identified metabolic pathways can help in predicting potential drug-drug interactions, as the enzymes involved (likely CYPs) may also metabolize other co-administered drugs. For forensic and clinical researchers, knowledge of the major metabolites is essential for developing robust analytical methods to detect exposure to 3,4-Difluoro U-49900, as metabolites often have longer detection windows than the parent compound.

Further research is warranted to identify the specific CYP isoforms responsible for the metabolism of 3,4-Difluoro U-49900 and to obtain quantitative data on its metabolic stability and enzyme kinetics. Such data would provide a more complete understanding of its disposition and potential for toxicity.

References

- 1. On the Horizon: The Synthetic Opioid U-49900 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. dls.com [dls.com]

- 5. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of novel opioid agonists U‐47700 and U‐49900 using human liver microsomes with confirmation in authentic uri… [ouci.dntb.gov.ua]

- 7. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 3,4-Difluoro U-49900 Hydrochloride

Disclaimer: As of the current date, there is a significant lack of publicly available scientific literature specifically detailing the mechanism of action, receptor binding affinities, and signaling pathways for 3,4-Difluoro U-49900 hydrochloride. This technical guide, therefore, extrapolates a putative mechanism of action based on the known pharmacology of its parent compound, U-49900, and its more extensively studied structural analog, U-47700. The influence of the difluoro substitution on the phenyl ring is also considered based on established principles of medicinal chemistry.

Executive Summary

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid and a derivative of U-49900. Based on the pharmacology of its analogs, it is presumed to act as an agonist at opioid receptors, likely with a preference for the μ-opioid receptor (MOR). Activation of the MOR, a G-protein coupled receptor (GPCR), is expected to initiate a signaling cascade that leads to analgesic and other opioid-like effects. The addition of two fluorine atoms to the 3 and 4 positions of the phenyl ring may alter the compound's potency, selectivity, metabolic stability, and blood-brain barrier penetration compared to its non-fluorinated parent. This document provides a detailed overview of the presumed mechanism of action, supported by data from its analogs, and outlines standard experimental protocols for its characterization.

Putative Mechanism of Action

The mechanism of action for 3,4-Difluoro U-49900 hydrochloride is hypothesized to be consistent with that of other benzamide-class synthetic opioids. The primary target is the μ-opioid receptor, though activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors may also occur.

Receptor Binding and Activation

As an agonist, 3,4-Difluoro U-49900 would bind to the orthosteric site of the MOR. This binding event stabilizes a conformational change in the receptor, promoting its active state. This leads to the recruitment and activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family.

Downstream Signaling Pathway

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals.

Figure 1. Proposed G-protein signaling pathway for 3,4-Difluoro U-49900 HCl at the μ-opioid receptor.

Pharmacological Data of Structural Analogs

Quantitative pharmacological data for 3,4-Difluoro U-49900 hydrochloride is not available. The following table summarizes the data for U-49900 and U-47700 to provide a comparative baseline.

| Compound | Assay Type | Receptor | Parameter | Value | Reference |

| U-47700 | Radioligand Binding | μ-Opioid (MOR) | Ki | 11 nM | [1] |

| δ-Opioid (DOR) | Ki | 1220 nM | [1] | ||

| κ-Opioid (KOR) | Ki | 287 nM | [1] | ||

| [35S]-GTPγS | μ-Opioid (MOR) | EC50 | 111 nM | [2] | |

| κ-Opioid (KOR) | EC50 | 6,679 nM | [2] | ||

| U-49900 | [35S]-GTPγS | μ-Opioid (MOR) | Emax | Low (Plateau not reached) | [2] |

| κ-Opioid (KOR) | Emax | Low (Plateau not reached) | [2] |

Influence of Fluorine Substitution

The introduction of fluorine atoms onto aromatic rings is a common strategy in medicinal chemistry to modulate a drug's pharmacological profile. The 3,4-difluoro substitution on the benzamide phenyl ring of U-49900 could have several effects:

-

Receptor Binding Affinity: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the receptor's binding pocket. This could either increase or decrease binding affinity depending on the specific interactions.

-

Metabolic Stability: The carbon-fluorine bond is very strong. Fluorine substitution can block sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), which may increase the metabolic stability and half-life of the compound.[3][4]

-

Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule.[5] This can enhance its ability to cross the blood-brain barrier and other biological membranes, potentially leading to a faster onset of action and greater central nervous system effects.

Experimental Protocols

To definitively characterize the mechanism of action of 3,4-Difluoro U-49900 hydrochloride, the following standard assays would be required.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells).

-

Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (3,4-Difluoro U-49900 HCl).

-

Incubation: Allow the mixture to incubate to reach binding equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[35S]-GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.

Methodology:

-

Membrane and Reagent Preparation: Use the same membrane preparations as in the binding assay. Prepare assay buffer containing GDP and [35S]-GTPγS.

-

Assay Setup: In a multi-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [35S]-GTPγS to initiate the reaction and incubate. Agonist binding will stimulate the exchange of GDP for [35S]-GTPγS on the Gα subunit.

-

Termination and Separation: Terminate the reaction and separate bound from free [35S]-GTPγS by rapid filtration.

-

Quantification: Measure the amount of bound [35S]-GTPγS using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound [35S]-GTPγS against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

Figure 2. Generalized experimental workflow for a [35S]-GTPγS functional assay.

Conclusion

While definitive data is lacking, the mechanism of action of 3,4-Difluoro U-49900 hydrochloride can be reasonably predicted based on its structural similarity to U-49900 and U-47700. It is expected to be a μ-opioid receptor agonist, initiating Gi/o protein signaling that results in neuronal inhibition and analgesia. The 3,4-difluoro substitution is likely to modulate its pharmacological properties, including potency, selectivity, and metabolic stability. Empirical validation through the experimental protocols outlined in this guide is essential to fully elucidate the precise mechanism of action and pharmacological profile of this novel synthetic opioid.

References

- 1. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35 S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated and [18F]fluorinated morphinan based opioid ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide on 3,4-Difluoro U-49900 Hydrochloride: Assessment of Available Toxicological Data

Disclaimer: This document addresses the available toxicological information for the novel synthetic opioid 3,4-Difluoro U-49900 hydrochloride. A comprehensive search of scientific literature and forensic databases reveals a significant lack of specific toxicological data for this compound. As a result, the core requirements for a detailed technical guide, including quantitative data tables, specific experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The information presented herein is based on related analogs and serves to highlight the data gap and potential areas of concern.

Executive Summary

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid (NSO) and a derivative of U-49900. NSOs are often developed to circumvent drug control laws and are typically sold as "research chemicals" without recognized therapeutic use.[1][2] A thorough review of available scientific literature indicates that no formal toxicological studies, including in vitro or in vivo experiments, have been published specifically for 3,4-Difluoro U-49900 hydrochloride. Its psychopharmacological and toxicological profiles remain poorly understood.[3]

Information is sparse even for its parent compound, U-49900, and its better-known analog, U-47700. These substances are potent µ-opioid receptor agonists, and their use is associated with significant health risks, including abuse, overdose, and fatalities.[1][2][3][4] Due to the structural similarities, it is presumed that 3,4-Difluoro U-49900 hydrochloride shares a similar mechanism of action and potential for toxicity.

Pharmacology and Mechanism of Action (Inferred)

While no direct studies on 3,4-Difluoro U-49900 hydrochloride are available, the pharmacology is inferred from its structural analogs, U-49900 and U-47700.

-

Opioid Receptor Agonism: U-47700 is a potent and selective agonist of the µ-opioid receptor (MOR).[4][5] Animal studies have shown it to be approximately 7.5 times more potent than morphine.[1][6] U-49900 is also a µ-opioid receptor agonist.[3] It is highly probable that the difluoro derivative acts similarly as a MOR agonist. The activation of MORs is responsible for the analgesic effects of opioids but also for their severe adverse effects, such as respiratory depression and physical dependence.[3]

The general signaling pathway for µ-opioid receptor agonists is well-established. Activation of the G-protein coupled MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Diagram: Postulated µ-Opioid Receptor Signaling Pathway

Caption: Postulated signaling pathway for a µ-opioid receptor agonist.

Metabolism (Inferred from Analogs)

No metabolic studies exist for 3,4-Difluoro U-49900 hydrochloride. However, studies on U-49900 and U-47700 using human liver microsomes (HLMs) provide insight into likely metabolic pathways.

-

U-49900 Metabolism: In vitro HLM studies identified N-desethyl-U-49900 as the primary metabolite.[2][3] In vivo analysis of human urine specimens confirmed five metabolites in total, with N,N-didesethyl-N-desmethyl-U-49900 being the most abundant in one case.[2][3]

-

Shared Metabolites: Importantly, U-47700 and U-49900 can metabolize into a common metabolite, 3,4-dichloro-N-(2-aminocyclohexyl)-N-methyl-benzamide.[1][2][5] This has significant implications for forensic analysis.

It is plausible that 3,4-Difluoro U-49900 undergoes similar N-dealkylation and hydroxylation reactions. The fluorine atoms on the benzene ring may also influence metabolic pathways, potentially through aromatic hydroxylation, although this has not been studied.

Diagram: Inferred Metabolic Workflow

Caption: A standard experimental workflow for identifying drug metabolites.

Analytical Profile

While no toxicological data exists, the closely related compound 3,4-Difluoro-U-47700 (note the different parent structure) was identified and characterized by the Center for Forensic Science Research and Education (CFSRE) in March 2020.[7] This provides a methodological basis for the detection and identification of such compounds.

Table 1: Analytical Methods for a Related Analog (3,4-Difluoro-U-47700)

| Parameter | Gas Chromatography Mass Spectrometry (GC-MS) | Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) |

| Sample Preparation | Drug material diluted in methanol | 1:100 dilution of GC-MS sample in mobile phase |

| Instrument | Agilent 5975 Series GC/MSD | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Retention Time | 5.88 min | 5.19 min |

| Source: CFSRE NPS Discovery Report, 3,4-Difluoro-U-47700, March 2020[7] |

Toxicity and Adverse Effects (Inferred)

No quantitative toxicity data (e.g., LD50, NOAEL) is available for 3,4-Difluoro U-49900 hydrochloride. The potential for toxicity is high, based on the known effects of other NSOs.

-

Expected Adverse Effects: As a potent opioid agonist, expected adverse effects include respiratory depression, sedation, dizziness, euphoria, hypotension, and pinpoint pupils.[8] Overdose can lead to coma, cardiac arrest, and death.[1][9]

-

Anecdotal Reports for U-49900: User reports on U-49900 suggest it is less potent than U-47700, requiring higher doses for effects.[2] Some anecdotal reports for U-49900 have mentioned unusual adverse effects like loss of smell and taste, nerve damage, and the formation of a "foam-like substance" in the lungs.[3] These reports are not scientifically verified but highlight the unpredictable and dangerous nature of such compounds.

Conclusion and Recommendations

There is a complete absence of formal toxicological research on 3,4-Difluoro U-49900 hydrochloride. The information available for its parent compounds, U-49900 and U-47700, is itself limited but clearly indicates a profile of a high-potency synthetic opioid with a significant risk to public health.

Recommendations for future research:

-

In Vitro Characterization: Conduct receptor binding and functional assays (e.g., [35S]GTPγS) to determine the affinity and efficacy of 3,4-Difluoro U-49900 hydrochloride at µ, δ, and κ opioid receptors.[10]

-

Metabolism Studies: Perform in vitro metabolism studies using human liver microsomes and other enzymatic systems to identify major metabolites.

-

In Vivo Preclinical Studies: If warranted, conduct animal studies to assess analgesic potency, abuse liability, and acute toxicity (e.g., determining an ED50 and LD50).[6][11]

-

Analytical Method Development: Develop and validate analytical methods for the detection of 3,4-Difluoro U-49900 and its metabolites in biological matrices for forensic toxicology applications.

Until such data is generated, 3,4-Difluoro U-49900 hydrochloride should be considered a dangerous substance with a high potential for causing life-threatening opioid toxicity.

References

- 1. webpoisoncontrol.org [webpoisoncontrol.org]

- 2. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application [mdpi.com]

- 7. cfsre.org [cfsre.org]

- 8. rhodespharma.com [rhodespharma.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 11. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Opioid Landscape: A Technical Examination of U-49900 Analogues and Their Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the receptor binding affinity of novel synthetic opioids, with a specific focus on the structural analogue family of U-49900. While direct, quantitative binding data for 3,4-Difluoro U-49900 hydrochloride is not publicly available in the current scientific literature, this document provides a comprehensive overview based on its close analogue, U-47700. The structure-activity relationships (SAR) within this chemical class suggest that halogen substitutions play a critical role in receptor affinity and selectivity. Therefore, the data presented for U-47700 serves as a vital benchmark for understanding the potential pharmacological profile of its fluorinated counterparts.

Core Compound Profile: U-47700

U-47700 is a potent, selective agonist for the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Its chemical structure, 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide, has been the subject of numerous studies, providing a solid foundation for predicting the properties of its derivatives.

Receptor Binding Affinity of U-47700

The binding affinity of a compound for its receptor is a critical determinant of its potency and potential physiological effects. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the receptor binding affinities of U-47700 for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) at μ-opioid receptor |

| U-47700 | μ-opioid (MOR) | 11.1 | Morphine | 2.7-5 |

| δ-opioid (DOR) | 1220 | |||

| κ-opioid (KOR) | 287 |

Data compiled from studies on rat brain homogenates.[1]

These data clearly demonstrate that U-47700 possesses a high affinity and selectivity for the mu-opioid receptor, being approximately 110-fold more selective for MOR over DOR and 26-fold more selective for MOR over KOR.[1] While U-47700 shows a slightly lower affinity for the mu-opioid receptor compared to morphine, it is still a highly potent agonist.[1]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through in vitro radioligand competition binding assays. The following is a generalized protocol for such an experiment targeting the mu-opioid receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a U-49900 analogue) for the mu-opioid receptor.

Materials:

-

Radioligand: [³H]DAMGO (a high-affinity, selective mu-opioid receptor agonist).

-

Membrane Preparation: Homogenates of cells or tissues expressing the mu-opioid receptor (e.g., rat brain tissue, CHO cells stably expressing the human mu-opioid receptor).

-

Test Compound: The unlabeled ligand of interest (e.g., 3,4-Difluoro U-49900 hydrochloride).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.

-

Assay Buffer: Typically a Tris-HCl buffer with co-factors such as MgCl₂.

-

Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

Procedure:

-

Incubation: In a series of tubes, the membrane preparation is incubated with a fixed concentration of the radioligand ([³H]DAMGO) and varying concentrations of the unlabeled test compound. Control tubes are included to measure total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of naloxone).

-

Equilibrium: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radioligand.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist, such as a U-49900 analogue, the mu-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. As a GPCR, the mu-opioid receptor is coupled to inhibitory G proteins (Gi/o).

Key Steps in the Signaling Pathway:

-

Agonist Binding: An agonist molecule binds to the extracellular domain of the mu-opioid receptor.

-

Receptor Activation: This binding induces a conformational change in the receptor, which in turn activates the associated intracellular heterotrimeric G protein (composed of Gαi/o, Gβ, and Gγ subunits).

-

G Protein Dissociation: The activated G protein exchanges GDP for GTP on the Gα subunit, causing the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

-

Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream target proteins.

-

Downstream Effects of Gβγ: The Gβγ dimer can directly interact with and modulate the activity of various effector proteins. A key effect in neurons is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. The Gβγ dimer also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

-

Cellular Response: The combined effects of reduced cAMP and modulation of ion channel activity lead to a decrease in neuronal excitability, which underlies the analgesic and other physiological effects of mu-opioid receptor agonists.

Conclusion

While the specific binding affinity of 3,4-Difluoro U-49900 hydrochloride remains to be elucidated through direct experimental investigation, the well-characterized pharmacology of its close analogue, U-47700, provides a strong basis for understanding its likely interactions with opioid receptors. The high affinity and selectivity of U-47700 for the mu-opioid receptor, coupled with its potent agonism, underscore the significance of the U-49900 chemical scaffold. Further research into fluorinated analogues is warranted to fully delineate their structure-activity relationships and to better predict their pharmacological and toxicological profiles. The experimental and signaling pathway frameworks provided herein offer a foundational guide for researchers and drug development professionals working to navigate the complex landscape of novel synthetic opioids.

References

Preliminary Investigation of 3,4-Difluoro U-49900 Hydrochloride: A Technical Overview Based on Analogue Data

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the pharmacological effects, mechanism of action, and detailed experimental protocols for 3,4-Difluoro U-49900 hydrochloride. This document provides a preliminary investigation by summarizing available data on the structurally related analogue, 3,4-Difluoro-U-47700, and the parent compounds, U-49900 and U-47700. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the extrapolation from related compounds.

Introduction

3,4-Difluoro U-49900 hydrochloride is a novel synthetic opioid, presumed to be an analogue of U-49900 and U-47700, which are potent µ-opioid receptor agonists.[1][2] The "U-series" of opioids were originally developed by the Upjohn company in the 1970s.[1][3] Given the structural similarities, it is hypothesized that 3,4-Difluoro U-49900 hydrochloride will exhibit a pharmacological profile comparable to its parent compounds, primarily acting as an agonist at the µ-opioid receptor. However, the introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Analytical Data for Analogue Compounds

While no specific pharmacological data for 3,4-Difluoro U-49900 hydrochloride is available, analytical data for the closely related 3,4-Difluoro-U-47700 has been reported. This information is crucial for the identification and characterization of this class of compounds.

Table 1: Analytical Data for 3,4-Difluoro-U-47700 [4]

| Analytical Technique | Parameters | Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | ||

| Instrument | Agilent 5975 Series GC/MSD System | |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | |

| Carrier Gas | Helium (1.46 mL/min) | |

| Injection Port Temperature | 265 °C | |

| Transfer Line Temperature | 300 °C | |

| MS Source Temperature | 230 °C | |

| MS Quad Temperature | 150 °C | |

| Oven Program | 50 °C for 0 min, 30 °C/min to 340 °C for 2.3 min | |

| Injection Type | Splitless (1 µL) | |

| Mass Scan Range | 40-550 m/z | |

| Retention Time | 5.88 min | |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | ||

| Retention Time | 5.19 min |

Pharmacological Data of Parent Compounds: U-49900 and U-47700

The pharmacological effects of 3,4-Difluoro U-49900 hydrochloride can be inferred from the known properties of U-49900 and U-47700. U-47700 is a potent µ-opioid receptor agonist, approximately 7.5 times more potent than morphine in animal models.[2][5][6][7]

Table 2: In-Vivo Effects of U-49900 in Zebrafish [8]

| Concentration | Exposure Time | Observed Effects |

| 25 mg/L | 20 min | Reduced distance traveled, Reduced number of top entries in novel tank test (p < 0.001 vs. control) |

Table 3: Opioid Receptor Activation by U-47700

| Receptor | Activity | Potency |

| µ-opioid receptor | Agonist | High (approx. 7.5x morphine)[2][5][6][7] |

| κ-opioid receptor | Lower affinity/activity | Less potent than at µ-opioid receptor[1] |

| δ-opioid receptor | Poor affinity/activity | Poorly active[1] |

Experimental Protocols for Analogue Compounds

Detailed experimental protocols for 3,4-Difluoro U-49900 hydrochloride are not available. The following are summarized methodologies used in the study of its analogues.

Zebrafish Behavioral Assay (for U-49900):

-

Organism: Adult Zebrafish (Danio rerio).[8]

-

Test Compound: U-49900 at concentrations of 1, 5, 10, and 25 mg/L.[8]

-

Exposure: Water immersion for 20 minutes.[8]

-

Behavioral Test: "New aquarium" or "novel tank" test to assess anxiety-like behaviors and locomotion.[8]

-

Parameters Measured: Distance traveled, number of entries to the top of the tank, and other behavioral metrics.[8]

In Vitro [35S]GTPγS Binding Assay (General protocol for synthetic opioids):

-

Objective: To determine the potency and efficacy of a compound at G-protein coupled receptors (like opioid receptors).

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor) are prepared.

-

Reaction Mixture: A mixture containing cell membranes, the test compound at various concentrations, and [35S]GTPγS is prepared in an appropriate buffer.[5]

-

Incubation: The mixture is incubated, typically at 30°C or 37°C, to allow for receptor activation and [35S]GTPγS binding.[5]

-

Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [35S]GTPγS.

-

Quantification: The amount of bound [35S]GTPγS is measured using liquid scintillation counting.

-

Data Analysis: Data are analyzed to determine EC50 and Emax values.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the presumed signaling pathway of a µ-opioid agonist and a general workflow for the analytical identification of novel synthetic opioids.

Hypothetical µ-opioid receptor signaling pathway for 3,4-Difluoro U-49900 HCl.

General workflow for the analytical identification of novel synthetic opioids.

Metabolism of Parent Compounds

Studies on the metabolism of U-47700 and U-49900 using human liver microsomes have identified several metabolites.[9] For U-47700, the primary metabolite is N-desmethyl-U-47700.[6][9] For U-49900, N-desethyl-U-49900 is the main metabolite in microsomal incubations, while N,N-didesethyl-N-desmethyl-U-49900 was most abundant in a urine specimen.[2][7] Notably, U-47700 and U-49900 can metabolize to a common metabolite, which is an important consideration for forensic analysis.[2]

Conclusion and Future Directions

The preliminary investigation of 3,4-Difluoro U-49900 hydrochloride, based on data from its analogues, suggests that it is likely a potent µ-opioid receptor agonist. The analytical data for 3,4-Difluoro-U-47700 provides a basis for its detection and identification. However, the precise pharmacological and toxicological profile of 3,4-Difluoro U-49900 hydrochloride remains unknown. Further research, including in vitro receptor binding and functional assays, as well as in vivo studies, is necessary to fully characterize the effects of this novel synthetic opioid. The addition of difluoro- groups could alter its potency, efficacy, and metabolic stability compared to its non-fluorinated counterparts.

References

- 1. researchgate.net [researchgate.net]

- 2. webpoisoncontrol.org [webpoisoncontrol.org]

- 3. On the Horizon: The Synthetic Opioid U-49900 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cfsre.org [cfsre.org]

- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 6. mdpi.com [mdpi.com]

- 7. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sedative effect of U-49900 (3,4-dichloro-N- (2-(diethylamino)cyclohexyl)-N-methyl-benzamide) in adult Zebrafish - Kolesnikova - Psychopharmacology and Addiction Biology [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of 3,4-Difluoro U-49900 Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-Difluoro U-49900 hydrochloride, a synthetic opioid and an analog of U-49900, in various organic solvents. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of novel opioid receptor modulators. The information contained herein encompasses quantitative solubility data, detailed experimental methodologies for solubility determination, and an exploration of the pertinent biological signaling pathways.

Core Data: Solubility of 3,4-Difluoro U-49900 Hydrochloride

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative solubility data for 3,4-Difluoro U-49900 hydrochloride in several common organic solvents and a buffered aqueous solution.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20[1] |

| Dimethyl sulfoxide (DMSO) | 20[1] |

| Ethanol | 20[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1[1] |

Experimental Protocols

While the precise experimental parameters used to generate the data from commercial suppliers are often proprietary, this section outlines a generalized, standard protocol for determining the solubility of a hydrochloride salt of an organic compound, such as 3,4-Difluoro U-49900 hydrochloride. The most common and reliable method for this purpose is the shake-flask method .

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

3,4-Difluoro U-49900 hydrochloride (crystalline solid)

-

Selected organic solvents (e.g., DMF, DMSO, Ethanol)

-

Phosphate-Buffered Saline (PBS, pH 7.2)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions: Prepare a series of standard solutions of 3,4-Difluoro U-49900 hydrochloride of known concentrations in the chosen solvent to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Accurately weigh an excess amount of 3,4-Difluoro U-49900 hydrochloride and place it into a vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25°C.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 3,4-Difluoro U-49900 hydrochloride.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Biological Context: Signaling Pathways

3,4-Difluoro U-49900 is categorized as a "utopioid," indicating its interaction with opioid receptors. As an analog of U-49900, it is presumed to act as a selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. The activation of MOR by an agonist like 3,4-Difluoro U-49900 hydrochloride initiates a cascade of intracellular signaling events.

Mu-Opioid Receptor Signaling Cascade

The binding of an agonist to the µ-opioid receptor leads to a conformational change in the receptor, which in turn activates associated inhibitory G proteins (Gi/o). This activation results in the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequences of this signaling cascade are a reduction in neuronal excitability and neurotransmitter release.

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide on the Stability of 3,4-Difluoro U-49900 Hydrochloride Under Laboratory Conditions

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific stability data for 3,4-Difluoro U-49900 hydrochloride. Therefore, this document serves to provide general guidance on the handling, storage, and potential degradation pathways of related synthetic opioids, drawing parallels where appropriate. The information presented herein is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for rigorous, compound-specific stability studies.

Introduction

General Stability Considerations for Synthetic Opioids

Synthetic opioids, as a class, are susceptible to degradation under various environmental conditions. The rate and nature of degradation can be influenced by factors such as temperature, light, humidity, and pH.

Table 1: General Stability of Related Synthetic Opioids in Biological Samples

| Compound | Matrix | Storage Condition | Stability | Citation |

| U-49900 | Blood | Room Temperature | Stable for at least 2 weeks (77%-120% recovery) | [1] |

| U-49900 | Blood | Refrigerated/Frozen | Generally stable over a 36-week period (66%-118% recovery) | [1] |

| U-49900 | Blood | 35°C | Generally stable for at least 14 days (75%-109% recovery) | [1] |

Note: The data presented is for the related compound U-49900 and not 3,4-Difluoro U-49900 hydrochloride. This information is for illustrative purposes only.

Potential Degradation Pathways

While specific degradation pathways for 3,4-Difluoro U-49900 hydrochloride have not been elucidated, general degradation mechanisms for opioids can include hydrolysis, oxidation, and photolysis. The presence of the difluoro substitution on the benzene ring may influence the electronic properties of the molecule and, consequently, its susceptibility to certain degradation pathways.

Hypothetical Degradation Workflow

The following diagram illustrates a hypothetical workflow for investigating the degradation of a novel synthetic opioid like 3,4-Difluoro U-49900 hydrochloride.

Caption: Hypothetical workflow for forced degradation studies.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately determining the stability of a compound. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the preferred technique for such studies.

General Protocol for a Stability-Indicating HPLC Method:

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules like synthetic opioids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradants.

-

Detection: Mass spectrometry (ideally tandem MS) provides the sensitivity and selectivity required to identify and quantify the parent drug and its degradation products, even at low concentrations.

-

Forced Degradation: To develop a stability-indicating method, the compound is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the parent peak from all significant degradation product peaks.

Recommended Storage and Handling

In the absence of specific data, general precautions for handling potent synthetic opioids should be followed.

-

Storage: 3,4-Difluoro U-49900 hydrochloride should be stored in a cool, dark, and dry place. A desiccator or a controlled environment with low humidity is recommended. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable to minimize degradation.

-

Handling: Due to its potential potency and toxicity, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The stability of 3,4-Difluoro U-49900 hydrochloride under laboratory conditions remains uncharacterized in the available scientific literature. Researchers and professionals working with this compound must exercise caution and are strongly encouraged to perform their own stability studies to ensure the integrity of their samples and the reliability of their results. The general principles of opioid stability, including protection from light, heat, and moisture, should be applied. The development and validation of a stability-indicating analytical method are paramount for any quantitative work involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of 3,4-Difluoro U-49900 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of 3,4-Difluoro U-49900 hydrochloride, a novel synthetic opioid. The protocols are intended for forensic laboratories, clinical and diagnostic testing facilities, and researchers in drug development and toxicology. Given the structural similarity of 3,4-Difluoro U-49900 to other U-series opioids, the following methods are based on established protocols for related compounds and are designed to ensure accurate and reliable detection.

Overview of Analytical Techniques

The primary methods for the identification and quantification of 3,4-Difluoro U-49900 hydrochloride and other novel synthetic opioids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (QTOF).[1][2][3] These techniques offer the high sensitivity and specificity required for the detection of potent synthetic opioids in various matrices.

Quantitative Data Summary

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| U-49900 | Oral Fluid | LC-MS/MS | 5 ng/mL | 10 ng/mL | 10 - 500 ng/mL | [4][5] |

Experimental Protocols

The following are detailed protocols for the analysis of 3,4-Difluoro U-49900 hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of novel synthetic opioids in seized materials.[3]

3.1.1. Sample Preparation

-

Accurately weigh 1 mg of the suspected material.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions with methanol to achieve a final concentration within the calibrated range of the instrument.

3.1.2. Instrumentation

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.[3]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[3]

-

Carrier Gas: Helium at a constant flow of 1.46 mL/min.[3]

3.1.3. GC-MS Parameters

-

Injection Port Temperature: 265 °C.[3]

-

Injection Volume: 1 µL.[3]

-

Injection Mode: Splitless.[3]

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 0 minutes, then ramp at 30 °C/min to 340 °C and hold for 2.3 minutes.[3]

-

Transfer Line Temperature: 300 °C.[3]

-

MS Source Temperature: 230 °C.[3]

-

MS Quadrupole Temperature: 150 °C.[3]

-

Mass Scan Range: 40-550 m/z.[3]

-

Electron Energy: 70 eV.

3.1.4. Data Analysis

-

The identification of 3,4-Difluoro U-49900 hydrochloride is based on the retention time and the resulting mass spectrum. The mass spectrum should be compared to a reference standard or a spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol provides a highly sensitive and specific method for the detection of 3,4-Difluoro U-49900 hydrochloride in various matrices.[3]

3.2.1. Sample Preparation

-

For seized materials: Prepare a 1:100 dilution of the methanolic solution from the GC-MS preparation in the initial mobile phase.[3]

-

For biological matrices (e.g., blood, urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences.

3.2.2. Instrumentation

-

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.[3]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or a similar reversed-phase column.[3]

3.2.3. LC-QTOF-MS Parameters

-

Mobile Phase A: 10 mM ammonium formate in water, pH 3.0.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 13 minutes, then return to initial conditions at 15.5 minutes.[3]

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 15 °C.[3]

-

Injection Volume: 10 µL.[3]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

TOF MS Scan Range: 100-510 Da.[3]

-

Source Heater Temperature: 600 °C.[3]

3.2.4. Data Analysis

-

Identification is based on the accurate mass of the protonated molecule [M+H]+ and its characteristic fragment ions. The high-resolution mass data allows for the determination of the elemental composition, providing a high degree of confidence in the identification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 3,4-Difluoro U-49900 hydrochloride from sample reception to data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cfsre.org [cfsre.org]

- 4. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS | Office of Justice Programs [ojp.gov]

Application Notes and Protocols for the Quantification of 3,4-Difluoro U-49900 Hydrochloride using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro U-49900 is a synthetic opioid of the U-series, which are potent and illicitly manufactured substances that pose a significant public health risk. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices for forensic, clinical, and research purposes. This document provides a detailed protocol for the analysis of 3,4-Difluoro U-49900 hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established practices for the analysis of novel synthetic opioids.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of 3,4-Difluoro U-49900 from biological matrices such as blood, urine, or plasma.

-

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

-

Internal Standard (IS) solution (e.g., a deuterated analog of a related U-series compound)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

-

-

Procedure:

-

Sample Pre-treatment: To 1 mL of the sample (e.g., plasma), add the internal standard and 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6). Vortex mix for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of an acidic wash solution (e.g., 0.1 M acetic acid) and then 3 mL of methanol to remove interferences.

-

Elution: Elute the analyte with 3 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good chromatographic separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flows: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM) Transitions:

-